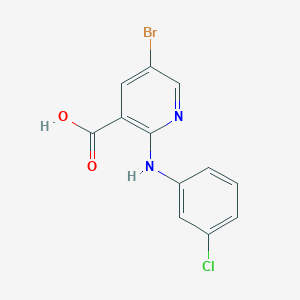

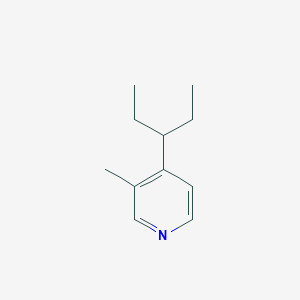

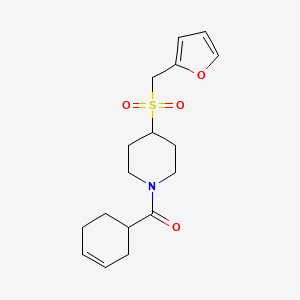

N-(1-(1,1-二氧代四氢噻吩-3-基)哌啶-4-基)-6-(三氟甲基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metabolic Fate and Chemical Conversion of Nicotinamide

Metabolic Pathways in Plants Research on the metabolism of nicotinamide in plants has revealed that it is primarily used for the synthesis of pyridine nucleotides, likely after being converted to nicotinic acid. In various plant species, nicotinamide contributes to the formation of trigonelline and nicotinic acid 1N-glucoside, with the pattern of these conjugates varying between species and organs .

Synthesis of Spirocyclic Piperidines Spirocyclic piperidines, which are related to biologically active molecules, can be synthesized through the treatment of N-arylisonicotinamides with trifluoromethanesulfonic anhydride. This process involves an intramolecular nucleophilic attack that leads to the formation of spirocyclic dihydropyridines .

Synthesis Analysis of Nicotinamide Derivatives

Heterocyclic Synthesis Using N-1-Naphthyl-3-oxobutanamide The reaction of N-1-Naphthyl-3-oxobutanamide with various reagents leads to the formation of a range of heterocyclic compounds, including nicotinamide derivatives. These reactions involve cyclization processes and the formation of thieno[2,3-b]pyridine derivatives, among others. The synthesized compounds' structures were confirmed through analytical and spectral data .

Synthesis of Nicotinic Acid Derivatives with Spin Labels Nicotinic acid derivatives containing a spin label were synthesized through condensation and acylation reactions. These reactions produced compounds such as N1-(Nicotinoyl)-N2-4-(2,2,6,6-tetramethyl-4-hydroxypiperidine-1-oxyl)hydraxine and spin-labeled analogs of nicotinamide. The preparation of spin-labeled nucleotides was challenging due to the destruction of the iminoxyl radical during certain steps .

Molecular Structure Analysis

Chemical Reactions and Molecular Transformations The chemical conversion of nicotinic acid and nicotinamide into derivatives of N-methyl-2-pyridone involves methylation and oxidation processes. These transformations have been observed in biological systems, such as the oxidation by an enzyme present in rabbit liver and the isolation of related compounds from human urine after ingestion of nicotinamide .

Physical and Chemical Properties Analysis

Properties of Nicotinamide and Its Derivatives The physical and chemical properties of nicotinamide and its derivatives are influenced by the structural changes that occur during synthesis and metabolic processes. For instance, the introduction of a spin label or the formation of spirocyclic structures can significantly alter the properties of the original nicotinamide molecule. These changes can affect solubility, reactivity, and the ability to participate in further chemical reactions .

科学研究应用

高等植物中的代谢命运

N-(1-(1,1-二氧代四氢噻吩-3-基)哌啶-4-基)-6-(三氟甲基)烟酰胺,作为烟酰胺的衍生物,在各种植物材料的代谢中发挥作用。在涉及模式植物如拟南芥、水稻和洋葱草的研究中,烟酰胺被用于吡啶核苷酸合成,可能在转化为烟酸后发挥作用。此外,它还在不同物种中促进三甲基咖啡碱和烟酸1N-葡萄糖苷的形成,表明其在植物代谢途径中的重要性(Matsui et al., 2007)。

生物研究中的荧光类似物

一种烟酰胺腺嘌呤二核苷酸的荧光类似物,用于增强生物过程研究,展示了该化合物在研究应用中的多功能性。这种类似物,在技术上的荧光发射最大值为410纳米,被用于研究辅酶结构内的分子内相互作用,为生物化学途径中的酶水解和辅酶功能提供了见解(Barrio et al., 1972)。

在甲基化过程中的作用

烟酰胺N-甲基转移酶(NNMT)活性,涉及对烟酰胺和其他含吡啶的小分子的甲基化,突显了该化合物在解毒过程和疾病联系中的重要性。研究揭示了NNMT的广泛底物范围及其作为抑制剂开发靶点的潜力,这可能影响多种疾病的治疗策略(van Haren et al., 2016)。

螺环哌啶合成

在生物活性分子的合成中,N-(1-(1,1-二氧代四氢噻吩-3-基)哌啶-4-基)-6-(三氟甲基)烟酰胺作为螺环哌啶的前体。这种应用对于开发与MK-677相关的化合物至关重要,突显了其在新治疗剂的开发中的作用(Arnott et al., 2008)。

电子附加过程的见解

关于烟酰胺的解离电子附加研究提供了有关负离子形成和碎裂的宝贵信息,对于理解其在肿瘤治疗中的生物相关性和治疗潜力至关重要。这项研究揭示了低能电子与烟酰胺的相互作用,导致各种阴离子物种的形成,并预测了中性片段的形成(Ziegler et al., 2021)。

属性

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O3S/c17-16(18,19)14-2-1-11(9-20-14)15(23)21-12-3-6-22(7-4-12)13-5-8-26(24,25)10-13/h1-2,9,12-13H,3-8,10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARCZLVQXUJPNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[2-(Benzimidazol-1-ylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2520755.png)

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2520757.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2520763.png)

![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)

![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)